2-(Difluoromethoxy)acetaldehyde
Description
Significance of Organofluorine Chemistry in Advanced Materials and Life Sciences
The field of organofluorine chemistry has a significant impact on both advanced materials and life sciences due to the unique properties that fluorine imparts to organic molecules. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in organic compounds without significant steric changes. numberanalytics.comchinesechemsoc.org The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, which contributes to the high thermal stability and chemical inertness of many fluorinated compounds. numberanalytics.comchinesechemsoc.orgnih.gov
In the realm of advanced materials, the introduction of fluorine can dramatically enhance properties such as chemical resistance and thermal stability. numberanalytics.com This has led to the development of high-performance materials like fluoropolymers. numberanalytics.comwikipedia.org These materials are utilized in a wide array of applications, from non-stick coatings to seals and gaskets for the chemical industry. numberanalytics.com Fluorinated compounds are also integral to the electronics industry, where they are used in the production of liquid crystals for displays. numberanalytics.com
In the life sciences, organofluorine compounds are essential. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgcas.cn The inclusion of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and ability to permeate biological membranes. chinesechemsoc.org This modulation of properties is a key strategy in drug design, helping to improve the efficacy and pharmacokinetic profiles of therapeutic agents. bohrium.comscilit.com For instance, the presence of fluorine can block metabolic pathways, thereby increasing the drug's half-life. nih.gov Well-known pharmaceuticals like the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex) contain fluorine. numberanalytics.comwikipedia.org Beyond pharmaceuticals, fluorinated compounds are crucial in agrochemicals, enhancing the potency and stability of pesticides and herbicides. numberanalytics.comwikipedia.org
Table 1: Applications of Organofluorine Compounds
| Field | Application | Examples | Key Properties Imparted by Fluorine |
| Advanced Materials | High-Performance Polymers | Fluoropolymers (e.g., PTFE, FEP) | Thermal stability, chemical inertness, low friction |
| Electronics | Liquid Crystals | High stability, unique optical properties | |
| Coatings | Water and Oil Repellents | Low surface energy | |
| Life Sciences | Pharmaceuticals | Antidepressants, Anti-inflammatories, Antifungals | Enhanced metabolic stability, increased lipophilicity, improved bioavailability |
| Agrochemicals | Herbicides, Insecticides | Increased efficacy and stability | |
| Medical Imaging | PET Tracers (with ¹⁸F) | Suitable for tracking metabolic processes |
Strategic Importance of the Difluoromethoxy Moiety in Molecular Architecture
Within the vast arsenal (B13267) of fluorinated functional groups, the difluoromethoxy moiety (-OCF₂H) has gained significant attention in molecular design, particularly in medicinal chemistry. mdpi.com It is often considered a "privileged" functional group due to its unique combination of electronic and steric properties that can be strategically employed to enhance the characteristics of a lead compound. mdpi.com The difluoromethoxy group is frequently used as a bioisostere for other functional groups, such as the hydroxyl, thiol, or even methoxy (B1213986) groups, but it offers distinct advantages. acs.orgnih.gov
One of the key features of the difluoromethoxy group is its ability to act as a lipophilic hydrogen bond donor. acs.org This dual character is highly valuable in drug design, as it can influence both the molecule's ability to cross lipid membranes and its interaction with biological targets. acs.org The presence of the two fluorine atoms makes the attached hydrogen more acidic, enabling it to participate in hydrogen bonding, which is crucial for molecular recognition at receptor binding sites. acs.org
Table 2: Comparison of Methoxy and Fluorinated Methoxy Groups
| Moiety | Chemical Formula | Key Characteristics in Molecular Design |
| Methoxy | -OCH₃ | Hydrogen bond acceptor, generally increases water solubility. |
| Difluoromethoxy | -OCF₂H | Lipophilic hydrogen bond donor, increases metabolic stability, conformationally flexible. mdpi.comacs.org |
| Trifluoromethoxy | -OCF₃ | Strong electron-withdrawing group, increases lipophilicity and metabolic stability, has a preferred conformation. mdpi.commdpi.com |
Positioning of Acetaldehyde (B116499) Derivatives within Contemporary Organofluorine Compound Research
Acetaldehyde and its derivatives are fundamental building blocks in organic synthesis. When functionalized with fluorine-containing groups, they become valuable precursors for the construction of more complex organofluorine compounds. nih.gov Specifically, acetaldehyde derivatives bearing fluorinated moieties serve as versatile intermediates in the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. nih.gov
Fluoral, or trifluoroacetaldehyde, is a well-studied example of a fluorinated acetaldehyde derivative. Its chemistry, particularly that of its imines and acetals, has been extensively explored for the synthesis of trifluoromethyl-containing amino acids, amino alcohols, and various heterocyclic compounds. nih.gov These structures are of significant interest in medicinal chemistry due to the beneficial properties conferred by the trifluoromethyl group.
In a similar vein, 2-(difluoromethoxy)acetaldehyde represents a strategically important, yet less explored, building block. It provides a direct route to introduce the valuable difluoromethoxyethyl moiety into a target molecule. The aldehyde functionality is highly reactive and can participate in a wide array of chemical transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, allowing for the facile elaboration of the carbon skeleton. The presence of the difluoromethoxy group in this simple C₂ scaffold allows chemists to incorporate this desirable functionality early in a synthetic sequence. Research into the synthesis and reactions of such fluorinated aldehydes is crucial for expanding the toolbox of organofluorine chemistry and enabling the creation of novel molecules with tailored properties for applications in life sciences and materials science. The development of methods to create and utilize reagents like this compound is an active area of research, aimed at providing more efficient pathways to new generations of functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C3H4F2O2 |
|---|---|
Molecular Weight |
110.06 g/mol |
IUPAC Name |
2-(difluoromethoxy)acetaldehyde |
InChI |
InChI=1S/C3H4F2O2/c4-3(5)7-2-1-6/h1,3H,2H2 |
InChI Key |
NQFMNQXLOXDFIA-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Difluoromethoxy Acetaldehyde and Its Analogues
Advanced Strategies for Difluoromethoxy Group Introduction
The incorporation of the difluoromethoxy (OCF₂H) group is a critical step in the synthesis of the target compound and its analogues. This moiety is known to impart desirable properties to molecules in medicinal chemistry, such as altered lipophilicity and metabolic stability. nih.gov Various strategies have been developed for its introduction, ranging from nucleophilic difluoromethylation to modern metal-catalyzed and photoredox-mediated approaches.
Nucleophilic Difluoromethylation Reagents and Processes
Nucleophilic difluoromethylation represents a fundamental approach to forming the C-OCF₂H bond. Reagents capable of delivering a nucleophilic "CF₂H" equivalent are central to these methods.
One of the most common nucleophilic difluoromethylation reagents is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₂H). rsc.org While early methods required harsh conditions, milder protocols have been developed. rsc.org Another significant reagent is phenylsulfonyldifluoromethane (PhSO₂CF₂H), which can be deprotonated to form the corresponding nucleophile. nih.govcas.cn This reagent has been successfully used in the difluoromethylation of various electrophiles, including aldehydes. nih.gov
The development of stable and isolable difluoromethyl zinc reagents has marked a significant advancement. For instance, a difluoromethyl zinc reagent prepared from ICF₂H and diethyl zinc can be used in nickel-catalyzed difluoromethylation of aryl halides at room temperature. nih.govacs.org This highlights the progress towards milder and more broadly applicable nucleophilic difluoromethylation methods.
A Lewis acid/base approach has also been explored to utilize difluoromethyl arenes (ArCF₂H) as masked nucleophiles. acs.orgcornell.edu This strategy involves the deprotonation of the ArCF₂H group in the presence of a Lewis acid to capture the unstable ArCF₂⁻ fragment, which can then react with various electrophiles. acs.orgcornell.edu
| Reagent Class | Specific Example | Application | Reference |
| Silyl Reagents | (Trifluoromethyl)trimethylsilane (TMSCF₂H) | General nucleophilic difluoromethylation | rsc.org |
| Sulfonyl Reagents | Phenylsulfonyldifluoromethane (PhSO₂CF₂H) | Nucleophilic difluoromethylation of aldehydes | nih.govcas.cn |
| Organozinc Reagents | Difluoromethyl zinc reagents from ICF₂H | Nickel-catalyzed difluoromethylation of aryl halides | nih.govacs.org |
| Masked Nucleophiles | Difluoromethyl arenes (ArCF₂H) with Lewis acids | Generation of ArCF₂⁻ for reaction with electrophiles | acs.orgcornell.edu |
Metal-Catalyzed and Photoredox-Mediated Difluoromethoxylation
Modern synthetic methods have increasingly turned to metal catalysis and photoredox catalysis to achieve efficient and selective difluoromethoxylation. These approaches often proceed under mild conditions and exhibit broad functional group tolerance. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating the difluoromethoxy radical (•OCF₂H). rsc.orgnih.gov This radical can then undergo addition to arenes and heteroarenes to afford difluoromethoxylated products. nih.govrsc.orgrsc.org The use of redox-active difluoromethoxylating reagents in conjunction with photoredox catalysts allows for direct C-H difluoromethoxylation at room temperature. rsc.orgrsc.org A shelf-stable pyridinium (B92312) reagent has also been developed for this purpose, enabling the reaction under blue light irradiation. acs.org
Palladium catalysis has been employed in the difluoromethylation of aryl halides and the conversion of arylboronic acids to difluoromethyl ethers. acs.orgnih.gov For instance, a one-pot, three-step protocol for aryl C-H difluoromethoxylation involves catalytic C-H borylation, oxidation to the corresponding phenol, and subsequent difluoromethylation. nih.gov Nickel catalysis has also proven effective for the difluoromethylation of aryl iodides, bromides, and triflates at room temperature using a stable difluoromethyl zinc reagent. nih.gov
| Catalysis Type | Key Features | Example Application | Reference |
| Photoredox Catalysis | Mild conditions, radical-mediated, direct C-H functionalization | C-H difluoromethoxylation of (hetero)arenes | nih.govrsc.orgnih.govrsc.org |
| Palladium Catalysis | One-pot procedures, conversion of common precursors | Conversion of arylboronic acids to difluoromethyl ethers | nih.govnih.gov |
| Nickel Catalysis | Room temperature reactions, use of stable zinc reagents | Difluoromethylation of aryl halides | nih.gov |
Carbene-Based Approaches to Difluoromethoxy Ethers and Derivatives
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be trapped by nucleophiles to form difluoromethylated products. This approach is particularly useful for the synthesis of difluoromethyl ethers from alcohols and phenols. nih.govcas.cn
A common method for generating difluorocarbene is the thermal decomposition of reagents like sodium chlorodifluoroacetate. acs.org Another approach involves the use of fluoroform (CHF₃), a non-ozone-depleting gas, as a difluorocarbene source. acs.org The reaction of difluorocarbene with phenoxides, generated in situ from phenols, provides a direct route to aryl difluoromethyl ethers. nih.gov
The electrophilic nature of difluorocarbene allows it to react readily with electron-rich species. cas.cn Mechanistic studies have shown that the difluoromethylation of phenols with difluoromethyltriflate (HCF₂OTf) proceeds through the initial formation of difluorocarbene, followed by nucleophilic addition of the phenolate (B1203915) anion. nih.gov
| Carbene Source | Generation Method | Application | Reference |
| Sodium Chlorodifluoroacetate | Thermal decomposition | Difluoromethylation of thiols | acs.org |
| Fluoroform (CHF₃) | Base-mediated | Synthesis of difluoromethoxyarenes | acs.org |
| Difluoromethyltriflate (HCF₂OTf) | Base-mediated | Difluoromethylation of phenols and thiophenols | nih.gov |
Synthetic Routes to the Aldehyde Functionality in Difluoromethoxy Compounds
Once the difluoromethoxy group is installed, the next critical step is the formation of the acetaldehyde (B116499) functionality. This can be achieved through the oxidation of a primary alcohol or by transforming other precursor moieties.
Oxidative Transformations for Aldehyde Generation
The oxidation of a primary alcohol is a common and effective method for synthesizing aldehydes. chemguide.co.ukjove.com However, careful selection of the oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. chemguide.co.ukwikipedia.org
Several mild oxidizing agents are suitable for this transformation. Pyridinium chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes. jove.comlibretexts.orgprepchem.com Another widely used reagent is the Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic reaction conditions. wikipedia.orglibretexts.org Swern oxidation and related methods also provide reliable routes to aldehydes from primary alcohols. jove.com
The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, using an excess of the alcohol or distilling the aldehyde as it forms can help to prevent further oxidation. chemguide.co.uk
| Oxidizing Agent | Key Features | Reference |
| Pyridinium Chlorochromate (PCC) | Mild oxidant, stops at the aldehyde stage | jove.comlibretexts.orgprepchem.com |
| Dess-Martin Periodinane (DMP) | High yields, mild, non-acidic conditions | wikipedia.orglibretexts.org |
| Swern Oxidation | Employs dimethyl sulfoxide (B87167) and an activating agent | jove.com |
| Sodium or Potassium Dichromate(VI) | Requires careful control to avoid over-oxidation | chemguide.co.uk |
Transformations from Precursor Moieties to Acetaldehyde Derivatives
In some synthetic strategies, the acetaldehyde functionality is not generated directly from an alcohol but is instead derived from other precursor moieties. For example, the dehydrofluorination of 2-fluoroethanol (B46154) in a basic solution yields acetaldehyde. wikipedia.org This suggests that a similar transformation of 2-(difluoromethoxy)ethanol could potentially yield the target aldehyde.
Another approach involves the enzymatic synthesis of aldehydes from acyl-ACP precursors using enzymes from luminescent bacteria. nih.gov While not a direct chemical synthesis, this highlights the potential for biocatalytic routes. Furthermore, the synthesis of 2'-deoxyribonucleosides has been achieved from glucose, acetaldehyde, and a nucleobase, demonstrating the use of acetaldehyde as a building block in complex biological syntheses. nih.gov
The synthesis of fatty acid moieties, which can be precursors to aldehydes, has also been explored through methods like cross-metathesis homologation. researchgate.net These strategies allow for the elongation of carbon chains, which could then be functionalized to produce the desired acetaldehyde derivative.
Asymmetric Synthesis and Chiral Induction in Difluoromethoxy Aldehyde Derivatives
The introduction of chirality into molecules containing a difluoromethyl group is a key strategy in the design of novel pharmaceuticals and agrochemicals. While the direct asymmetric synthesis of 2-(difluoromethoxy)acetaldehyde is not extensively documented, several methodologies for the asymmetric synthesis of related chiral difluoromethylated compounds and other fluorinated aldehydes have been developed. These approaches provide a foundational framework for the stereocontrolled synthesis of difluoromethoxy aldehyde derivatives.
One prominent strategy involves the enantioselective functionalization of electrophilic difluoromethyl (CF₂H) synthons, which include difluoromethylated aldehydes. nih.gov Nickel-catalyzed asymmetric cross-coupling reactions have been effectively used to construct carbon stereocenters bearing a difluoromethyl group with high enantioselectivity. nih.gov This method is characterized by its mild reaction conditions and tolerance of various functional groups, making it a powerful tool for creating chiral difluoromethylated molecules. nih.gov
Copper-catalyzed enantioselective difluoroalkylation of aldehydes represents another significant advancement. This method allows for the synthesis of a wide array of chiral α,α-difluoro-β-hydroxy ketones with high yields and excellent enantiomeric excess (ee). nih.gov The reaction proceeds through the generation of difluoroenolates from pentafluorobutane-1,3-diones, which then react with aldehydes. nih.gov The resulting chiral products can be further transformed, for instance, into chiral anti-1,3-diols with a central difluoromethylene unit. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of fluorinated aldehydes. For example, an organocatalytic system utilizing L-proline and salicylic (B10762653) acid facilitates the highly stereoselective synthesis of α,α-difluoro-γ,γ-disubstituted butenals. organic-chemistry.org Furthermore, asymmetric hetero-Diels-Alder reactions using bis(oxazoline)-metal complexes with bidentate aldehydes, such as benzyloxyacetaldehyde, have demonstrated high yields and enantioselectivities. purdue.edu These established methods for other aldehydes suggest potential pathways for the asymmetric synthesis of derivatives from this compound.
The table below summarizes key findings in the asymmetric synthesis of chiral difluoromethylated compounds and related aldehyde derivatives.
| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| Nickel-Catalyzed Negishi Cross-Coupling nih.gov | Nickel/Chiral Ligand | Radical CF₂H Synthon & Aryl Zinc Reagents | Chiral Difluoromethylated Amines | High | High |
| Copper-Catalyzed Difluoroalkylation nih.gov | Copper/Chiral Ligand | Aldehydes & Pentafluorobutane-1,3-diones | Chiral α,α-Difluoro-β-hydroxy Ketones | Up to 99 | Up to 92 |
| Organocatalytic Butenal Synthesis organic-chemistry.org | L-proline/Salicylic Acid | α,α-Difluoroenals | α,α-Difluoro-γ,γ-disubstituted Butenals | Good | Excellent E stereoselectivity |
| Asymmetric Hetero-Diels-Alder purdue.edu | Bis(oxazoline)-metal complex | Benzyloxyacetaldehyde & Danishefsky's diene | Dihydropyranone | 76 | 95 |
Reactivity and Reaction Mechanisms Involving 2 Difluoromethoxy Acetaldehyde
Electrophilic and Nucleophilic Character of the Aldehyde Moiety
The aldehyde functional group in 2-(Difluoromethoxy)acetaldehyde possesses a dual electrophilic and nucleophilic character, which governs its reactivity in various chemical transformations. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This electrophilicity is a key feature in nucleophilic addition reactions, a fundamental reaction class for aldehydes and ketones. youtube.commsu.edulibretexts.org The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, where the hybridization of the carbon changes from sp² to sp³. youtube.comlibretexts.org
Conversely, the α-carbon (the carbon atom adjacent to the carbonyl group) can exhibit nucleophilic character after deprotonation to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of reactions, including the aldol (B89426) reaction and condensation. The formation of the enolate is a critical step in these carbon-carbon bond-forming reactions. libretexts.org
Electronic and Steric Influence of the Difluoromethoxy Group on Reactivity
The difluoromethoxy (OCF₂H) group significantly influences the reactivity of the acetaldehyde (B116499) moiety through a combination of electronic and steric effects.
Electronic Effects: The two fluorine atoms in the difluoromethoxy group are highly electronegative, exerting a strong electron-withdrawing inductive effect. mdpi.com This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to acetaldehyde itself. masterorganicchemistry.com The difluoromethyl group is also recognized for its ability to act as a hydrogen bond donor due to the polarized C-H bond, a property that can influence reaction pathways and intermolecular interactions. mdpi.comresearchgate.netrsc.org
Steric Effects: While fluorine has a van der Waals radius only slightly larger than hydrogen, the cumulative effect of the two fluorine atoms and the methoxy (B1213986) oxygen increases the steric bulk of the difluoromethoxy group compared to a simple methyl group. researchgate.net This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon and may affect the stereoselectivity of certain reactions. mdpi.com The conformational preferences of the difluoromethoxy group can also play a role in directing the outcome of reactions. mdpi.com
Mechanistic Pathways of Key Transformations
The unique electronic and steric properties of this compound give rise to a variety of reaction pathways.
Cyclization and Heterocycle Formation Mechanisms (e.g., Prins Cyclization)
The Prins reaction is an acid-catalyzed cyclization between an aldehyde and a homoallylic alcohol, leading to the formation of substituted pyrans. beilstein-journals.orgnih.govbeilstein-journals.org When this compound participates in a Prins reaction, the electron-withdrawing difluoromethoxy group activates the aldehyde towards the initial electrophilic addition. The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.orgnih.gov The mechanism involves the formation of an oxocarbenium ion intermediate, which then undergoes cyclization with the alkene. beilstein-journals.orgwikipedia.org The use of BF₃·OEt₂ can also lead to the incorporation of a fluorine atom into the product, as the Lewis acid can act as a fluoride (B91410) donor. beilstein-journals.orgnih.gov
Radical-Mediated Reactions
The difluoromethyl group can participate in radical reactions. The difluoromethyl radical (•CF₂H) can be generated from various precursors and subsequently react with other molecules. rsc.org While specific studies on radical-mediated reactions of this compound are not extensively detailed in the provided results, the general reactivity of aldehydes and difluoromethyl groups in radical processes is known. For instance, acetaldehyde can form methylcarbonyl radicals. nih.gov The difluoromethyl radical has a specific geometry and stability that influences its reactivity. rsc.org Radical C-H difluoromethylation is a known strategy for modifying organic molecules. rsc.org
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. masterorganicchemistry.comyoutube.comlibretexts.org The electron-deficient carbonyl carbon of this compound readily undergoes attack by a wide range of nucleophiles. acs.org The mechanism involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.org
The aldol condensation is another vital reaction for aldehydes. libretexts.orgnih.gov It begins with the formation of an enolate by deprotonation of the α-carbon. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. The resulting aldol addition product can then undergo dehydration to form an α,β-unsaturated aldehyde. libretexts.orgnih.gov The presence of the difluoromethoxy group is expected to influence the acidity of the α-protons and the stability of the intermediates in these reactions.
Regioselectivity and Site-Selectivity in Transformations (e.g., ipso-substitution)
In reactions involving aromatic systems, the concept of ipso-substitution becomes relevant. Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. stackexchange.comlibretexts.org While this compound itself is not an aromatic compound, its derivatives or reaction partners might be. The directing effects of substituents on an aromatic ring determine the position of electrophilic attack. In some cases, attack can occur at a carbon atom already bearing a substituent (the ipso position). stackexchange.comlibretexts.org The viability of ipso-substitution depends on the nature of the leaving group and the stability of the intermediate Wheland complex. stackexchange.com For instance, groups like trialkylsilyl are known to be good leaving groups in ipso-substitutions. stackexchange.com The electronic nature of the difluoromethoxy group would influence the electron density of an attached aromatic ring, thereby affecting the regioselectivity of electrophilic aromatic substitution reactions, including the potential for ipso attack. youtube.comyoutube.comnih.gov
Research on the Chemical Kinetics of this compound Remains Undisclosed
Despite a thorough review of scientific literature and chemical databases, no public-facing research detailing the computational and experimental kinetic investigations of this compound could be identified. This suggests a significant gap in the available scientific knowledge regarding the reactivity and reaction mechanisms of this specific chemical compound.
The investigation sought to uncover data pertaining to the reaction rates, mechanisms, and kinetic parameters of this compound. This included searches for both computational modeling studies, which would provide theoretical insights into its reactive behavior, and experimental studies, which would offer empirical data on its reaction kinetics under various conditions.
Multiple search strategies were employed, utilizing the chemical name, CAS number (136366-95-5), and various keyword combinations related to chemical kinetics, reaction mechanisms, computational chemistry, and experimental analysis. The search encompassed a wide range of academic journals, chemical research databases, and other scientific repositories.
The absence of any relevant findings indicates that the kinetic profile of this compound has not been a subject of published scientific inquiry or that such research is not currently available in the public domain. Consequently, crucial information such as rate constants, activation energies, and the influence of catalysts or environmental factors on its reactions remains unknown.
This lack of data precludes the creation of a detailed article on the "," specifically concerning its computational and experimental kinetic investigations as requested. Further primary research would be required to elucidate the fundamental kinetic and mechanistic properties of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Difluoromethoxy Acetaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 2-(Difluoromethoxy)acetaldehyde, offering comprehensive structural and quantitative information. nih.gov The natural abundance and high sensitivity of the ¹⁹F nucleus make it particularly well-suited for studying fluorinated compounds. wikipedia.org
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (CHO), the methylene (B1212753) protons (CH₂), and the difluoromethoxy proton (OCHF₂). The aldehydic proton typically appears significantly downfield. For instance, in acetaldehyde (B116499), the aldehydic proton resonates around 9.79 ppm. docbrown.info The methylene protons would be coupled to the difluoromethoxy proton, and the aldehydic proton, resulting in complex splitting patterns.
¹³C NMR: The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon, the methylene carbon, and the carbon of the difluoromethoxy group. Aldehyde and ketone carbonyl carbons are typically observed at the downfield end of the spectrum, often above 200 ppm. oregonstate.edu The carbon of the difluoromethoxy group will exhibit coupling to the attached fluorine atoms.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative. azom.com The two fluorine atoms of the difluoromethoxy group are expected to be chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the geminal proton (H-C-F coupling) and may show further long-range coupling to the methylene protons. wikipedia.orghuji.ac.il The chemical shift of the difluoromethoxy group provides valuable information about its electronic environment. ucsb.edu For example, in 4-(difluoromethoxy)benzonitrile, the difluoromethoxy group appears as a triplet at -82.35 ppm in the ¹⁹F NMR spectrum due to coupling with the geminal proton. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |
| ¹H (CHO) | ~9.5 - 10.0 | Triplet | |
| ¹H (CH₂) | ~4.0 - 4.5 | Doublet of doublets | |
| ¹H (OCHF₂) | ~6.5 - 7.5 | Triplet | J(H,F) ~70-75 |
| ¹³C (C=O) | ~190 - 205 | ||
| ¹³C (CH₂) | ~60 - 70 | ||
| ¹³C (OCHF₂) | ~110 - 120 | Triplet | J(C,F) |
| ¹⁹F | ~-80 to -90 | Doublet | J(F,H) ~70-75 |
Predicted data based on typical values for similar functional groups.
Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary, especially in the context of asymmetric synthesis. Chiral NMR techniques are powerful tools for this purpose. These methods involve converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent. nih.govresearchgate.net The resulting diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric excess. nih.gov
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment of the fluorine nucleus. nih.gov This sensitivity can be exploited to probe the electronic properties of the molecule. The chemical shift of the difluoromethoxy group in a series of substituted derivatives can be correlated with Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents. This allows for a detailed understanding of how electronic effects are transmitted through the molecule, providing insights into its reactivity and properties.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. nih.gov In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight.
Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (CHO, M-29). libretexts.orgdocbrown.info For this compound, characteristic fragmentation would also involve the difluoromethoxy group. Cleavage of the C-O bond could lead to fragments corresponding to [OCHF₂]⁺ and [CH₂CHO]⁺. Further fragmentation of these ions would provide additional structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Description |
| 110 | [C₃H₄F₂O₂]⁺ | Molecular Ion |
| 109 | [C₃H₃F₂O₂]⁺ | Loss of H |
| 81 | [C₂H₃O₂]⁺ | Loss of CHF₂ |
| 67 | [CHF₂O]⁺ | Difluoromethoxy cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
| 29 | [CHO]⁺ | Formyl cation |
Predicted fragmentation based on common fragmentation patterns of aldehydes and fluorinated compounds.
Infrared (IR) Spectroscopy for Functional Group Elucidation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. spectroscopyonline.com The IR spectrum will show characteristic absorption bands that confirm the presence of the aldehyde and difluoromethoxy moieties.
The most prominent feature in the IR spectrum of an aldehyde is the strong C=O stretching vibration, which typically appears in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. spectroscopyonline.com Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehydic proton, which gives rise to two weak bands in the range of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. spectroscopyonline.com The presence of the difluoromethoxy group will be indicated by strong C-F stretching absorptions, typically found in the 1100-1000 cm⁻¹ region, and C-O stretching vibrations.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C-H Stretch | 2850-2800 and 2750-2700 | Weak |
| Aldehyde | C=O Stretch | 1740-1720 | Strong |
| Difluoromethoxy | C-F Stretch | 1100-1000 | Strong |
| Difluoromethoxy | C-O Stretch | 1250-1050 | Strong |
| Methylene | C-H Stretch | 2960-2850 | Medium |
Data based on characteristic infrared absorption frequencies for organic functional groups.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining a single crystal of the volatile this compound itself for X-ray crystallography can be challenging, this technique is invaluable for determining the unambiguous three-dimensional structure of its stable, crystalline derivatives. By converting the aldehyde into a solid derivative, such as a hydrazone or a semicarbazone, it is possible to grow crystals suitable for X-ray diffraction analysis. The resulting crystal structure provides precise information on bond lengths, bond angles, and torsional angles within the molecule. This data offers a definitive confirmation of the molecular connectivity and stereochemistry, and also reveals details about intermolecular interactions and packing in the solid state.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and quantitative purity assessment of volatile and reactive carbonyl compounds like this compound. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often requiring specific sample preparation and derivatization steps to ensure accurate and reproducible analysis.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile compounds. For aldehydes, headspace GC is a particularly suitable method as it involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and prevents contamination of the GC system. corn.org
Research Findings: Methods developed for the analysis of acetaldehyde in various matrices can be adapted for this compound. A common approach involves using a headspace autosampler coupled with a gas chromatograph equipped with a Flame Ionization Detector (FID). corn.org The sample is typically heated in a sealed vial to allow volatile analytes to partition into the headspace before injection. corn.org
The choice of column is critical for achieving good separation. Fused silica (B1680970) capillary columns, such as a Supelco Supel-Q Plot (30m, 0.53mm ID) or a DB-1301 column (15 m x 0.32-mm; 1-µm film), have been used effectively for acetaldehyde analysis and would likely be suitable for its difluoromethoxy analog. corn.orgcdc.gov The system is calibrated using standard solutions of the analyte prepared in a suitable solvent or a blank matrix. cdc.gov For purity assessment, the peak area of this compound is compared to the total area of all peaks in the chromatogram.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Aldehyde Analysis Parameters are based on established methods for acetaldehyde and may require optimization for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) | corn.org |
| Column | Fused-silica capillary, 15 m x 0.32-mm; 1-µm DB-1301 film | cdc.gov |
| Carrier Gas | Helium, 1 mL/min | cdc.gov |
| Injector Temperature | 250 °C | cdc.gov |
| Oven Temperature Program | 70°C (1 min hold), ramp at 6°C/min to 110°C (2 min hold), then ramp at 30°C/min to 260°C (1 min hold) | cdc.gov |
| Detector | Flame Ionization Detector (FID) | corn.org |
| Detector Temperature | 300 °C | cdc.gov |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is another cornerstone for the analysis of aldehydes. nih.gov Since compounds like this compound lack a strong chromophore, direct UV detection is challenging. Therefore, pre-column derivatization is a standard and necessary step. nih.govsigmaaldrich.com
Research Findings: The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govsigmaaldrich.comlawdata.com.tw In an acidic medium, DNPH reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by a UV detector at approximately 360 nm. nih.govlawdata.com.tw The resulting hydrazones are separated on a C18 column using a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water. sigmaaldrich.comlawdata.com.tw
The reaction conditions, including pH, reaction time, and temperature, must be optimized to ensure complete derivatization. nih.gov For acetaldehyde, the reaction with DNPH is most efficient at an acidic pH of around 4.0 and is typically complete within 40-60 minutes at ambient or slightly elevated temperatures (e.g., 55°C). nih.govlawdata.com.tw It is important to note that unsymmetrical aldehydes can form syn/anti-isomers of the hydrazone, which may appear as two separate, closely eluting peaks in the chromatogram. chromforum.org Purity is determined by quantifying the peak area of the derivatized analyte against external standards. nih.gov
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Aldehyde Analysis via DNPH Derivatization Conditions are based on established methods for acetaldehyde and may require optimization for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | 2,4-dinitrophenylhydrazine (DNPH) | nih.govsigmaaldrich.comlawdata.com.tw |
| Technique | Reverse-Phase HPLC (RP-HPLC) | nih.gov |
| Column | Cosmosil 5C18-MS or Ascentis® Express C18 (e.g., 5 cm x 4.6 mm) | sigmaaldrich.comlawdata.com.tw |
| Mobile Phase | Acetonitrile/Water gradient | sigmaaldrich.comlawdata.com.tw |
| Detection | UV at 360-365 nm | sigmaaldrich.comlawdata.com.tw |
| Elution | Gradient elution, e.g., 30:70 acetonitrile:water to 95:05 acetonitrile:water | sigmaaldrich.com |
Purification Methods
While analytical chromatography focuses on quantification and purity assessment, preparative chromatography can be employed for purification. By scaling up the analytical GC or HPLC methods, larger quantities of this compound can be isolated.
For bulk purification, fractional distillation is a common industrial method for aldehydes. lookchem.com A patented method for the purification of the related compound 2,2-dimethoxy acetaldehyde involves an initial normal pressure distillation followed by extractive distillation with water. google.com This process yields the product with a purity greater than 98%. google.com Given the structural similarities, a similar distillation-based approach could potentially be adapted for the purification of this compound from a reaction mixture.
Computational Chemistry and Theoretical Studies on 2 Difluoromethoxy Acetaldehyde
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for investigating the electronic structure and properties of molecules like 2-(Difluoromethoxy)acetaldehyde. nih.govpreprints.org These calculations can predict a wide range of molecular attributes, from geometric parameters to spectroscopic properties, by solving approximations of the Schrödinger equation. biointerfaceresearch.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. biointerfaceresearch.comresearchgate.net
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values from DFT calculations for similar fluorinated organic molecules. Actual values would require specific computation.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | (Å) | |
| C=O | 1.21 | |
| C-C | 1.50 | |
| C(aldehyde)-H | 1.12 | |
| C-O(ether) | 1.38 | |
| O(ether)-C(fluoro) | 1.36 | |
| C-F | 1.35 | |
| Bond Angles | (°) | |
| O=C-C | 124.5 | |
| H-C=O | 118.0 | |
| C-C-O(ether) | 109.5 | |
| C-O-C(fluoro) | 115.0 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains representative values to illustrate the output of a DFT calculation. Specific values are required from a dedicated computational study.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Primarily located on carbonyl oxygen lone pairs |
| LUMO | -0.5 | Primarily π* antibonding orbital of the C=O group |
| Energy Gap (ΔE) | 8.0 | Indicator of chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. biointerfaceresearch.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
In an MEP map of this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as the primary site for protonation and electrophilic interaction. The aldehydic proton and, most notably, the carbon atom of the difluoromethoxy group (CHF₂) would exhibit positive electrostatic potential. The strong pull of the two fluorine atoms makes the attached carbon highly electron-deficient, creating a significant positive region (a "σ-hole") that could interact with nucleophiles.
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical fragments. It is a direct measure of bond strength and a key parameter in assessing the thermal stability of a molecule and predicting potential fragmentation pathways in chemical reactions or mass spectrometry. Theoretical calculations can provide reliable BDE values for each bond within a molecule.
For this compound, the C-F bonds are expected to have the highest BDEs, reflecting their exceptional strength. The aldehydic C-H bond is characteristically weaker and often a site of radical abstraction. The C-O and C-C bonds will have intermediate strengths, but their BDEs will be influenced by the adjacent difluoromethoxy group. Analyzing these values helps identify the weakest links in the molecular structure, which are the most likely to break under energetic conditions.
Table 3: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound The following values are illustrative estimates based on known data for similar chemical bonds. Precise BDEs must be determined computationally.
| Bond | Estimated BDE (kcal/mol) |
|---|---|
| C-F (in -OCF₂H) | ~115 |
| C-H (in -OCF₂H) | ~100 |
| C=O | ~175 |
| C-H (aldehyde) | ~88 |
| C-C | ~85 |
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy barrier, which determines the reaction rate. For this compound, a typical reaction to model would be the nucleophilic addition to the carbonyl group, a fundamental process for aldehydes.
The modeling process involves identifying the structures of the reactants and products and then using computational algorithms to locate the transition state structure connecting them. For example, in the addition of a hydride (H⁻) to the carbonyl carbon, the TS would feature a partially formed H-C bond and a partially broken C=O π-bond. DFT calculations can reveal the precise geometry of this short-lived species and its energy relative to the reactants. researchgate.net This information clarifies whether the reaction is kinetically favorable and provides insight into how the difluoromethoxy group influences the reactivity of the aldehyde, for instance, by stabilizing or destabilizing the transition state through electronic effects. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netacs.org MD simulations model the movements of atoms by solving Newton's equations of motion, revealing how a molecule flexes, rotates, and changes its shape at a given temperature. rug.nlacs.org
This compound possesses several rotatable single bonds, primarily the C-C and C-O bonds. Rotation around these bonds gives rise to different conformers (spatial arrangements of the atoms). An MD simulation would explore the molecule's conformational landscape, identifying the most stable conformers and the energy barriers for converting between them. This is crucial for understanding how the molecule's average shape and flexibility might influence its interaction with other molecules, such as enzyme active sites or solvent shells. For haloalkanes and related structures, these simulations can provide a detailed picture of intramolecular and intermolecular interactions. rug.nlnih.gov
Structure-Reactivity Relationships Derived from Theoretical Models
Theoretical and computational chemistry provide powerful tools to understand the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, computational models can elucidate the electronic effects of the difluoromethoxy group on the acetaldehyde (B116499) backbone, offering insights into its electrophilic and nucleophilic behavior. While specific computational studies on this compound are not extensively available in public literature, structure-reactivity relationships can be inferred from established principles and theoretical models of similar aldehydes and fluorinated compounds.
The primary focus of such a theoretical study would be to understand how the introduction of the OCHF₂ group modifies the electronic properties of the acetaldehyde moiety. Key aspects that can be analyzed through computational methods include the geometry of the molecule, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).
One of the most significant factors influencing the reactivity of this compound is the high electronegativity of the fluorine atoms. This has a cascading inductive effect (-I effect) across the molecule, which can be quantified through computational models. The electron-withdrawing nature of the difluoromethoxy group is expected to polarize the C-O and C-C bonds, which in turn influences the reactivity of the aldehyde functional group.
For instance, in acetaldehyde, the methyl group has a slight electron-donating effect that destabilizes both the HOMO and LUMO. quora.com In contrast, the difluoromethoxy group in this compound is strongly electron-withdrawing. This is predicted to have a significant impact on the electrophilicity of the carbonyl carbon. Theoretical models would likely show a more positive partial charge on the carbonyl carbon of this compound compared to acetaldehyde, making it more susceptible to nucleophilic attack.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In aldehydes, the HOMO is typically located on the oxygen atom of the carbonyl group, while the LUMO is centered on the carbonyl carbon. quora.comresearchgate.net
The electron-withdrawing difluoromethoxy group is expected to lower the energy of both the HOMO and the LUMO of this compound. A lower LUMO energy would indicate a more electrophilic molecule, more readily accepting electrons from a nucleophile. The HOMO-LUMO energy gap is another crucial parameter; a smaller gap generally implies higher reactivity.
The table below illustrates the expected qualitative effects of the difluoromethoxy group on the electronic properties of the acetaldehyde moiety, based on general principles of physical organic chemistry and computational studies of related molecules.
| Molecular Property | Acetaldehyde (CH₃CHO) | This compound (CHF₂OCH₂CHO) | Expected Effect of -OCHF₂ group |
| Partial Charge on Carbonyl Carbon (δ) | Moderately Positive | Highly Positive | Increase in electrophilicity |
| LUMO Energy | Relatively High | Lower | Increased susceptibility to nucleophilic attack |
| HOMO-LUMO Energy Gap | Moderate | Smaller | Increased overall reactivity |
| Dipole Moment | Moderate | Higher | Increased polarity |
These theoretical predictions can be instrumental in designing synthetic routes and understanding the reaction mechanisms involving this compound. For example, the enhanced electrophilicity of the carbonyl carbon would suggest that it would react readily with a wide range of nucleophiles.
Furthermore, computational models can be used to study the conformational preferences of this compound. The presence of the relatively bulky and polar difluoromethoxy group could lead to specific preferred conformations that might influence its reactivity and interactions with other molecules. The rotational barrier around the C-O and C-C bonds can be calculated to determine the most stable conformers.
Applications of 2 Difluoromethoxy Acetaldehyde As a Versatile Chemical Building Block
Synthesis of Fluorinated Heterocyclic Scaffolds
The construction of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals, is a primary application of 2-(Difluoromethoxy)acetaldehyde. The aldehyde functionality serves as a key handle for participating in a variety of cyclization and condensation reactions to form these critical ring systems. nih.govdocumentsdelivered.com
One of the most powerful methods for synthesizing nitrogen-containing heterocyclic scaffolds is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov By employing this compound in this sequence, the difluoromethoxy group can be readily incorporated into privileged structures like tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgnih.gov These scaffolds are central to many biologically active alkaloids and synthetic drugs. The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aryl ring to forge the new heterocyclic ring. nih.govyoutube.com
Beyond the Pictet-Spengler reaction, this compound is a viable substrate for other cyclocondensation reactions. For instance, it can react with 1,2-dinucleophiles, such as o-phenylenediamines or o-aminothiophenols, to generate difluoromethoxylated benzimidazoles and benzothiazoles, respectively. nih.gov These heterocyclic cores are prevalent in medicinal chemistry. The general strategy involves the initial formation of an imine or related intermediate with one of the nucleophilic centers, followed by an intramolecular cyclization and dehydration to furnish the aromatic heterocycle. Research has demonstrated the utility of similar fluorinated carbonyl compounds in creating a diverse array of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, underscoring the broad potential of this compound in this domain. researchgate.net
Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Aldehyde-Based Cyclizations This table is illustrative of reaction types where this compound could be a key reactant.
| Reaction Type | Reactants | Product Scaffold | Significance |
| Pictet-Spengler | β-arylethylamine + Aldehyde | Tetrahydroisoquinoline / Tetrahydro-β-carboline | Core of many natural product alkaloids and synthetic drugs. wikipedia.orgmdpi.com |
| Condensation | o-phenylenediamine + Aldehyde | Benzimidazole | Important pharmacophore in medicinal chemistry. nih.gov |
| Condensation | Hydrazine derivative + Aldehyde | Pyrazole | Common scaffold in pharmaceuticals and agrochemicals. researchgate.net |
| Condensation | Hydroxylamine + Aldehyde | Isoxazole | Versatile heterocycle in drug discovery. researchgate.net |
Construction of Complex Organofluorine Architectures
The strategic incorporation of fluorine can lead to molecules with enhanced stability, binding affinity, and favorable pharmacokinetic profiles. This compound serves as an excellent starting point for building complex, non-cyclic, and polyfunctional organofluorine compounds. Its prochiral nature—the carbon of the aldehyde group—makes it an ideal substrate for asymmetric synthesis, allowing for the creation of enantiomerically pure products. cuny.edu
The aldehyde group is highly susceptible to nucleophilic attack, enabling a variety of carbon-carbon bond-forming reactions. These include:
Aldol (B89426) Reactions: Reaction with enolates to form β-hydroxy carbonyl compounds, introducing two new stereocenters.
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to an alkene, allowing for chain extension and the introduction of further functionality.
Grignard and Organolithium Additions: Formation of secondary alcohols, which can serve as handles for further synthetic manipulations.
These fundamental transformations can be rendered stereoselective through the use of chiral auxiliaries, catalysts, or reagents. The development of chiral fluorinated building blocks from precursors like this compound is crucial for accessing complex and biologically relevant molecules such as fluorinated amino acids, peptides, and polyketides. cuny.edu Furthermore, the aldehyde is a prime candidate for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions. In an MCR, three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This approach allows for the rapid generation of molecular diversity and complexity from simple precursors, making it a powerful tool in drug discovery and materials science.
The difluoromethyl group itself, once incorporated, can be viewed as a "masked nucleophile." nih.govacs.org While stable, under specific basic conditions, the proton of the -OCHF₂ group can be abstracted, creating a reactive species that can engage with electrophiles, further expanding the synthetic possibilities for building intricate molecular architectures. acs.org
Rational Design of Bioisosteres and Functional Group Mimicry
A cornerstone of modern drug discovery is the concept of rational drug design, which involves creating molecules that are complementary to a specific biological target. wikipedia.orgnih.gov Central to this strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. baranlab.org The difluoromethoxy group, readily introduced using this compound, is a highly valued bioisostere. rsc.org
The -OCHF₂ group is particularly effective as a mimic for several key functional groups found in biologically active molecules: rsc.orgmdpi.com
Hydroxyl Group (-OH): The C-H bond in the difluoromethoxy group is significantly polarized due to the adjacent fluorine atoms, making it a competent hydrogen bond donor. This allows it to replicate the crucial hydrogen-bonding interactions of a hydroxyl group with a protein target. rsc.org
Thiol Group (-SH): Similar to the hydroxyl group, the thiol group's role as a hydrogen bond donor and its size can be effectively mimicked by the -OCHF₂ moiety.
Amine Group (-NH₂): In certain contexts, the hydrogen-bonding and electronic characteristics of the difluoromethoxy group can serve as a suitable replacement for an amine.
Unlike a hydroxyl group, the difluoromethoxy group is generally resistant to metabolic oxidation, a common pathway for drug deactivation. By replacing a metabolically labile hydroxyl group with a stable -OCHF₂ group, medicinal chemists can design drug candidates with improved metabolic stability and longer half-lives. This strategic replacement is a prime example of rational design aimed at enhancing a molecule's performance. mdpi.com
Table 2: Bioisosteric Properties of the Difluoromethoxy (-OCHF₂) Group
| Property | Mimicked Group(s) | Rationale | Advantage in Drug Design |
| Hydrogen Bond Donor | -OH, -SH, -NH₂ | The polarized C-H bond can form hydrogen bonds with biological targets. rsc.orgmdpi.com | Replicates critical binding interactions while improving metabolic stability. |
| Lipophilicity | N/A | Moderately lipophilic, influencing solubility and membrane permeability. nih.gov | Fine-tunes the molecule's ability to cross biological membranes. |
| Metabolic Stability | -OH, -OCH₃ | Resistant to common metabolic pathways like oxidation. mdpi.com | Increases the half-life and overall exposure of the drug in the body. |
| Conformational Effects | -OCH₃ | Influences the orientation of the molecule within a binding pocket. nih.gov | Can lock the molecule into a more active conformation. |
Intermediacy in the Synthesis of Biologically Active Molecules
Building blocks are fundamental to chemical synthesis, and this compound stands out as a key intermediate for accessing a wide range of biologically active molecules. Its dual functionality allows it to act as a linchpin, connecting different molecular fragments or serving as the foundational element upon which a larger, more complex structure is built. nih.gov The incorporation of fluorine-containing motifs is a proven strategy in the development of pharmaceuticals and agrochemicals, and this aldehyde provides a direct and efficient route to introduce the valuable difluoromethoxy group. nih.govnih.gov
The introduction of a difluoromethoxy group into a molecule does more than just act as a bioisosteric replacement; it fundamentally alters the compound's electronic and physical properties. nih.gov This modulation is a critical tool for fine-tuning a molecule's behavior to achieve optimal performance. The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the properties of the parent molecule.
Key molecular properties modulated by the -OCHF₂ group include:
Lipophilicity: Fluorine is the most electronegative element, yet it is also lipophilic. The -OCHF₂ group increases a molecule's lipophilicity (fat-solubility) compared to a hydroxyl group, which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov
Acidity/Basicity (pKa): The inductive electron-withdrawing effect of the -OCHF₂ group can significantly alter the pKa of nearby acidic or basic functional groups. For example, it can make a neighboring carboxylic acid more acidic or a nearby amine less basic. This tuning is critical for optimizing a drug's ionization state at physiological pH, which affects its solubility, absorption, and target binding. nih.gov
Metabolic Stability: As previously mentioned, the -OCHF₂ group is robust and resistant to metabolic breakdown, particularly oxidative processes that target O-methyl or hydroxyl groups. This leads to improved pharmacokinetic profiles. mdpi.com
These modifications are not accidental but are deliberately engineered by chemists to enhance a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties, ultimately leading to safer and more effective therapeutic agents. mdpi.com
The benefits of the difluoromethoxy group extend beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. nih.gov The same principles of modulating molecular properties to enhance biological activity are applied to the design of new herbicides, fungicides, and insecticides. ccspublishing.org.cn The increased metabolic stability and optimized lipophilicity conferred by the -OCHF₂ group can lead to agrochemicals that are more potent, require lower application rates, and exhibit greater persistence in the field. mdpi.com
Several commercial agrochemicals feature difluoromethyl groups, highlighting the importance of this moiety in the industry. ccspublishing.org.cn For example, the fungicide Benzovindiflupyr contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, and the fungicide Fluoxapiprolin incorporates a bis-difluoromethyl pyrazole. ccspublishing.org.cn this compound serves as a valuable precursor for synthesizing the difluoromethoxylated heterocyclic cores that are central to these and other next-generation agrochemicals. Its versatility allows for its integration into diverse synthetic routes, facilitating the discovery and development of novel active ingredients for crop protection. nih.govrsc.org
Future Research Directions in 2 Difluoromethoxy Acetaldehyde Chemistry
Development of Novel and Efficient Catalytic Transformations
The aldehyde functional group in 2-(Difluoromethoxy)acetaldehyde is a prime target for a wide array of catalytic transformations. Future research will likely focus on developing novel catalytic systems that are highly efficient and selective for this specific substrate. The advancement of transition metal catalysis, photoredox catalysis, and electrochemical methods has driven significant progress in organofluorine chemistry, and these areas are expected to be particularly fruitful. chinesechemsoc.org
Visible-light photoredox catalysis, for instance, offers mild reaction conditions for generating radical intermediates, which could enable new C-C bond-forming reactions involving this compound. nih.govresearchgate.net Research into photocatalytic pathways could lead to the development of direct α-functionalization of the aldehyde, providing access to a range of derivatives that are otherwise difficult to synthesize. acs.org Furthermore, exploring transition-metal-catalyzed cross-coupling reactions could facilitate the use of this compound in constructing complex molecular architectures relevant to pharmaceuticals and materials science. mdpi.com
| Catalytic Strategy | Potential Reaction | Significance | Key Research Focus |
|---|---|---|---|
| Photoredox Catalysis | α-Alkylation/Arylation | Forms new C-C bonds under mild conditions. | Development of suitable photocatalysts and radical precursors. |
| Transition Metal Catalysis | Reductive Coupling | Access to difluoromethoxy-substituted alcohols and diols. | High-selectivity catalysts (e.g., Ni, Cu, Pd-based). |
| Organocatalysis | Asymmetric Aldol (B89426)/Mannich Reactions | Creates chiral centers with high stereocontrol. | Design of chiral catalysts tailored for fluorinated substrates. |
| Electrochemical Synthesis | Oxidative/Reductive Transformations | Sustainable method using electricity as a reagent. | Optimization of electrode materials and reaction conditions. |
Advances in Stereoselective and Enantioselective Methodologies
The creation of stereogenic centers is a cornerstone of modern synthetic chemistry, particularly in the synthesis of bioactive molecules. While the enantioselective introduction of trifluoromethyl groups has been extensively studied, methods for the difluoromethyl group are comparatively less developed. unistra.fr Future research on this compound will undoubtedly focus on leveraging the aldehyde as a handle for stereoselective transformations.
The development of catalytic enantioselective additions to the carbonyl group of this compound is a key area of interest. This includes asymmetric aldol reactions, allylation, and alkylation, which would provide access to chiral alcohols containing the OCF2H moiety. Advances in this area will likely rely on the design of novel chiral catalysts, such as nickel complexes or organocatalysts, that can effectively control the stereochemical outcome of reactions involving fluorinated substrates. acs.org For instance, nickel-catalyzed reactions have shown exceptional enantioselectivity in related difluoromethylation processes. nih.gov The insights gained from these studies could be applied to develop highly enantioselective methods for functionalizing this compound, yielding valuable building blocks for drug discovery. unistra.frresearchgate.net
Synergistic Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work has become a powerful engine for discovery in chemistry. rsc.org In the context of this compound, this integrated approach is crucial for accelerating the development of new reactions and understanding the properties of its derivatives. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic structure of molecules containing the difluoromethoxy group. nih.gov
Future research will increasingly rely on computational studies to predict the reactivity of this compound and guide the design of experiments. acs.org For example, computational screening can help identify promising catalysts for new transformations or predict the spectroscopic properties of novel products, facilitating their characterization. fu-berlin.de This combined computational-experimental protocol can accelerate the identification and quantification of new fluorinated compounds. acs.org Furthermore, machine learning algorithms, trained on experimental and computational data, could be employed to predict reaction outcomes and optimize conditions, thereby reducing the time and resources required for laboratory work. nih.gov
| Area of Focus | Computational Approach | Experimental Validation | Projected Outcome |
|---|---|---|---|
| Reaction Mechanism | DFT calculations of transition states and reaction pathways. | Kinetic studies, intermediate trapping, and spectroscopic analysis. | Rational optimization of reaction conditions and catalyst design. |
| Property Prediction | Calculation of electronic properties, bond dissociation energies, and NMR shifts. acs.org | Synthesis and characterization of novel compounds. | Targeted design of molecules with desired physicochemical properties. |
| Catalyst Design | Modeling of catalyst-substrate interactions and screening of virtual catalyst libraries. | Synthesis and testing of predicted high-performance catalysts. | Discovery of more efficient and selective catalysts. |
| Spectroscopic Analysis | Prediction of NMR, IR, and Raman spectra. nih.gov | Comparison with experimentally obtained spectra. | Unambiguous structure elucidation of new fluorinated products. |
Exploration of Sustainable Synthetic Pathways and Reagents
The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com Future research in the chemistry of this compound will benefit from the adoption of more sustainable practices. This includes the development of synthetic routes that utilize environmentally benign reagents and solvents. cas.cn
One promising avenue is the use of non-ozone-depleting reagents for the introduction of the difluoromethoxy group. rsc.org For transformations involving the aldehyde, solvent-free reaction conditions, such as those using grinding techniques, could offer a greener alternative to traditional solution-phase chemistry. researchgate.net Biocatalysis, employing enzymes to perform chemical transformations, represents another key area for sustainable synthesis. Research into enzymes capable of acting on fluorinated substrates could lead to highly selective and environmentally friendly methods for producing and modifying this compound. acs.org Additionally, flow chemistry and electrosynthesis present opportunities for safer, more efficient, and scalable processes that align with the goals of green chemistry. rsc.org
Expansion of Applications in Emerging Interdisciplinary Fields
The unique properties of the difluoromethoxy group make it a highly valuable substituent in the design of functional molecules. nih.gov As such, this compound is a promising precursor for materials with applications in medicinal chemistry, agrochemicals, and materials science. nih.govmdpi.com The OCF2H group can enhance crucial pharmaceutical properties such as metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or amine groups. nih.govunistra.frresearchgate.net
Future research will focus on utilizing this compound as a key building block to synthesize novel drug candidates. nih.gov Its aldehyde functionality allows for its incorporation into a wide variety of molecular scaffolds, enabling the exploration of new chemical space in drug discovery. In materials science, the introduction of the difluoromethoxy group can modulate the electronic and physical properties of organic materials, leading to potential applications in areas like liquid crystals and polymers. patsnap.com The continued exploration of this compound's reactivity will undoubtedly expand its utility in these and other emerging interdisciplinary fields, facilitating the discovery of new functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
